molecular formula C9H15ClN2O B2944475 1-sec-butyl-4-chloro-3-(methoxymethyl)-1H-pyrazole CAS No. 1856052-81-7

1-sec-butyl-4-chloro-3-(methoxymethyl)-1H-pyrazole

Cat. No.: B2944475
CAS No.: 1856052-81-7
M. Wt: 202.68
InChI Key: RPAXIVBWEOGPJF-UHFFFAOYSA-N
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Description

1-sec-butyl-4-chloro-3-(methoxymethyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a sec-butyl group, a chloro substituent, and a methoxymethyl group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-sec-butyl-4-chloro-3-(methoxymethyl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the sec-butyl group: This can be done via alkylation using sec-butyl halide in the presence of a strong base such as sodium hydride.

    Chlorination: The chloro substituent can be introduced using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Methoxymethylation: The methoxymethyl group can be added using methoxymethyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-sec-butyl-4-chloro-3-(methoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of methoxy, cyano, or other substituted pyrazoles.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a ligand in biochemical assays or as a building block for bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activity.

    Industry: Used in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-sec-butyl-4-chloro-3-(methoxymethyl)-1H-pyrazole would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-sec-butyl-4-chloro-3-(methyl)-1H-pyrazole: Similar structure but lacks the methoxymethyl group.

    1-sec-butyl-4-bromo-3-(methoxymethyl)-1H-pyrazole: Similar structure but has a bromo substituent instead of chloro.

    1-sec-butyl-4-chloro-3-(hydroxymethyl)-1H-pyrazole: Similar structure but has a hydroxymethyl group instead of methoxymethyl.

Uniqueness

1-sec-butyl-4-chloro-3-(methoxymethyl)-1H-pyrazole is unique due to its specific combination of substituents, which can influence its chemical reactivity and potential applications. The presence of the methoxymethyl group, in particular, can affect its solubility and interaction with other molecules.

Properties

IUPAC Name

1-butan-2-yl-4-chloro-3-(methoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN2O/c1-4-7(2)12-5-8(10)9(11-12)6-13-3/h5,7H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAXIVBWEOGPJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=C(C(=N1)COC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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